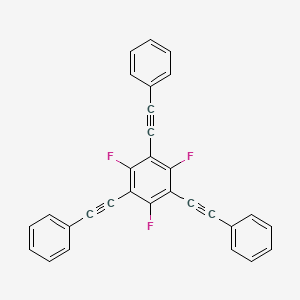
Ald-Ph-PEG4-bis-PEG4-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ald-Ph-PEG4-bis-PEG4-propargyl is a cleavable linker containing eight units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl involves multiple steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG units.
Alkyne Introduction: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions.
Cleavable Linker Formation: The final step involves the formation of the cleavable linker by coupling the PEGylated intermediate with an aldehyde-functionalized phenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ald-Ph-PEG4-bis-PEG4-propargyl primarily undergoes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction forms a stable triazole linkage.
Cleavage Reactions: The PEG linker can be cleaved under specific conditions to release the attached drug molecule.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in an aqueous or mixed solvent system.
Cleavage Reactions: Conditions vary depending on the specific cleavable linker used, such as acidic or enzymatic conditions.
Major Products Formed
Triazole Linkage: Formed during the CuAAc reaction.
Released Drug Molecule: Upon cleavage of the PEG linker.
Wissenschaftliche Forschungsanwendungen
Ald-Ph-PEG4-bis-PEG4-propargyl has diverse applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the study of biomolecular interactions through bioconjugation techniques.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of functionalized materials and nanotechnology
Wirkmechanismus
The mechanism of action of Ald-Ph-PEG4-bis-PEG4-propargyl involves:
Click Chemistry: The alkyne group reacts with azide-containing molecules to form a stable triazole linkage.
Cleavable Linker: The PEG linker can be cleaved under specific conditions, releasing the attached drug molecule at the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ald-Ph-amido-PEG4-propargyl: A non-cleavable PEG linker used in ADC synthesis.
Ald-Ph-PEG4-propargyl: A simpler version with fewer PEG units.
Uniqueness
Ald-Ph-PEG4-bis-PEG4-propargyl is unique due to its:
Cleavable Nature: Allows for controlled release of drug molecules.
Eight PEG Units: Provides enhanced solubility and stability.
Eigenschaften
Molekularformel |
C50H80N4O19 |
|---|---|
Molekulargewicht |
1041.2 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58) |
InChI-Schlüssel |
QHIIEIBDWAHOAX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
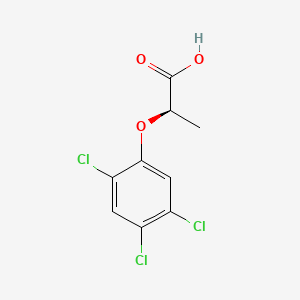
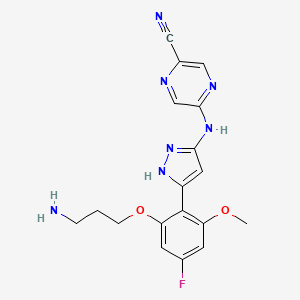
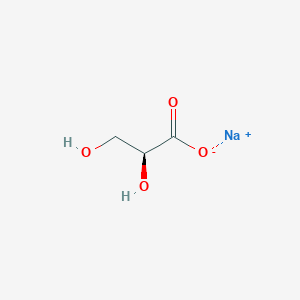
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)



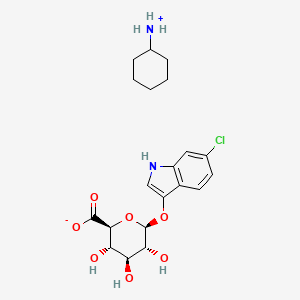
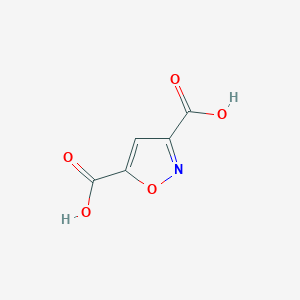
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
